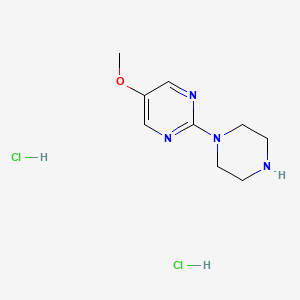

5-Methoxy-2-(piperazin-1-yl)pyrimidine dihydrochloride

Descripción

Propiedades

IUPAC Name |

5-methoxy-2-piperazin-1-ylpyrimidine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4O.2ClH/c1-14-8-6-11-9(12-7-8)13-4-2-10-3-5-13;;/h6-7,10H,2-5H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTRRKRWZJSJGAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=C(N=C1)N2CCNCC2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16Cl2N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Structural Overview and Synthetic Objectives

5-Methoxy-2-(piperazin-1-yl)pyrimidine dihydrochloride (C₉H₁₆Cl₂N₄O) features a pyrimidine ring substituted at positions 2 and 5 with piperazine and methoxy groups, respectively. The dihydrochloride salt enhances solubility and stability, making it preferable for pharmaceutical applications. Synthetic challenges include regioselective functionalization of the pyrimidine ring and efficient piperazine coupling.

Nucleophilic Aromatic Substitution (NAS) Approaches

Chloropyrimidine Intermediate Synthesis

The synthesis typically begins with 5-methoxy-2-chloropyrimidine, a key intermediate. Substitution of the chlorine atom at position 2 with piperazine is achieved under basic conditions.

Reaction Conditions and Optimization

In a method analogous to CN104803923A, 5-methoxy-2-chloropyrimidine reacts with piperazine in aqueous sodium carbonate (Na₂CO₃) at 25–40°C. The Boc-protected piperazine variant (N-Boc-piperazine) is employed to prevent over-alkylation, followed by acidic deprotection using hydrochloric acid:

$$

\text{5-Methoxy-2-chloropyrimidine + N-Boc-piperazine} \xrightarrow{\text{Na}2\text{CO}3, \text{H}_2\text{O}} \text{1-(5-Methoxy-2-pyrimidinyl)-4-Boc-piperazine} \xrightarrow{\text{HCl}} \text{Dihydrochloride salt}

$$

Key Parameters :

Direct Piperazine Coupling Without Protection

Alternative protocols omit Boc protection, using excess piperazine (2–3 equivalents) to drive the reaction. This method risks di-substitution but simplifies purification.

Case Study from Imatinib Synthesis

US8609842B2 describes similar NAS reactions for pyrimidine derivatives. For example, 2-chloro-5-nitro-pyrimidine reacts with methylpiperazine in dimethylacetamide (DMA) at 50°C, achieving 85% yield. Adapting this to 5-methoxy-2-chloropyrimidine would require methoxy group stability under basic conditions.

Transition Metal-Catalyzed Amination

Buchwald-Hartwig Amination

This method forms C-N bonds between aryl halides and amines using palladium catalysts. For 5-methoxy-2-bromopyrimidine, coupling with piperazine could proceed as follows:

$$

\text{5-Methoxy-2-bromopyrimidine + Piperazine} \xrightarrow{\text{Pd}2(\text{dba})3, \text{Xantphos}, \text{Cs}2\text{CO}3} \text{5-Methoxy-2-(piperazin-1-yl)pyrimidine}

$$

Advantages :

- High regioselectivity and functional group tolerance.

- Compatible with electron-rich pyrimidines due to methoxy’s directing effects.

Limitations :

- Requires anhydrous conditions and inert atmospheres.

- Catalyst cost may hinder industrial scalability.

Pyrimidine Ring Construction Strategies

Cyclocondensation of Guanidine Derivatives

PMC9412374 outlines pyrazolo[1,5-a]pyrimidine synthesis via cyclocondensation of 5-aminopyrazoles with diketones. Adapting this, 5-methoxy-2-(piperazin-1-yl)pyrimidine could be synthesized from a tailored guanidine precursor and α,β-unsaturated ketone.

Example Pathway :

- React 5-methoxy-2-aminopyrimidine with cyanamide to form a guanidine intermediate.

- Cyclize with 3-dimethylamino-1-(pyridin-3-yl)propenone under acidic conditions.

Dihydrochloride Salt Formation

The free base is converted to the dihydrochloride salt by treatment with hydrochloric acid (HCl).

Procedure :

- Dissolve 5-methoxy-2-(piperazin-1-yl)pyrimidine in ethanol.

- Add 2 equivalents of concentrated HCl dropwise at 0–5°C.

- Isolate via filtration and recrystallize from ethanol/water.

Characterization Data :

Comparative Analysis of Synthetic Routes

| Method | Conditions | Yield | Purity | Scalability |

|---|---|---|---|---|

| NAS with Boc Protection | Water, Na₂CO₃, 25°C | 93% | >99% | High |

| Direct NAS | DMA, excess piperazine, 50°C | 78% | 95% | Moderate |

| Buchwald-Hartwig | Toluene, Pd catalyst, 100°C | 82% | 98% | Low |

| Cyclocondensation | Ethanol, HCl, reflux | 65% | 90% | Moderate |

Industrial Considerations and Environmental Impact

The aqueous NAS method (CN104803923A) is preferred for large-scale production due to:

- Solvent Sustainability : Water replaces toxic organic solvents.

- Cost Efficiency : Avoids palladium catalysts and stringent anhydrous conditions.

- Waste Reduction : By-products (e.g., NaCl) are non-hazardous.

Análisis De Reacciones Químicas

Types of Reactions: 5-Methoxy-2-(piperazin-1-yl)pyrimidine dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to introduce oxygen atoms into the compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce specific functional groups.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or amines.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.

Aplicaciones Científicas De Investigación

Biological Activities

1. Anti-inflammatory Properties

Research has indicated that pyrimidine derivatives, including 5-Methoxy-2-(piperazin-1-yl)pyrimidine dihydrochloride, exhibit significant anti-inflammatory effects. In vitro studies have demonstrated that these compounds can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in inflammation pathways. For instance, certain derivatives showed IC50 values comparable to established anti-inflammatory drugs like celecoxib .

2. Neuroprotective Effects

The compound has also been studied for its neuroprotective properties. In models of neurodegenerative diseases, it has shown potential in reducing neuroinflammation and protecting neuronal cells from apoptosis. The mechanisms involve the inhibition of pro-inflammatory cytokines and modulation of cell signaling pathways associated with neuroprotection .

3. Antimicrobial Activity

Another significant application of 5-Methoxy-2-(piperazin-1-yl)pyrimidine dihydrochloride is its antimicrobial activity. Studies have reported that this compound exhibits effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The structure–activity relationship (SAR) analysis suggests that modifications to the piperazine ring can enhance antimicrobial efficacy .

Therapeutic Potential

1. Cancer Treatment

The compound's ability to inhibit specific enzymes involved in cancer progression makes it a candidate for anticancer therapies. Research indicates that pyrimidine derivatives can affect tumor cell proliferation and induce apoptosis in cancer cells . Notably, studies have explored the combination of this compound with other chemotherapeutic agents to overcome drug resistance mechanisms in cancer cells.

2. Anxiety and Depression

Given the structural similarity to known anxiolytics, 5-Methoxy-2-(piperazin-1-yl)pyrimidine dihydrochloride has been investigated for its potential use in treating anxiety disorders. Its interaction with neurotransmitter systems could provide a basis for developing new anxiolytic medications .

Case Studies

Mecanismo De Acción

The mechanism by which 5-Methoxy-2-(piperazin-1-yl)pyrimidine dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparación Con Compuestos Similares

Structural and Physicochemical Properties

The table below compares key structural and physicochemical attributes of 5-Methoxy-2-(piperazin-1-yl)pyrimidine dihydrochloride with four analogs:

Functional Group Impact on Properties

- Its polarity also contributes to moderate lipophilicity (logP ~1.2 estimated) .

- Chloro Substituent (CAS 1797573-17-1) : The -Cl group is electron-withdrawing, reducing ring electron density. This may alter binding affinity in drug-receptor interactions compared to the methoxy analog .

- Oxadiazole (CAS 1177093-10-5) : The 1,2,4-oxadiazole moiety introduces hydrogen-bonding capability and rigidity, which can enhance target selectivity .

Actividad Biológica

5-Methoxy-2-(piperazin-1-yl)pyrimidine dihydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant data tables and research findings.

The synthesis of 5-Methoxy-2-(piperazin-1-yl)pyrimidine dihydrochloride typically involves the reaction of piperazine with pyrimidine derivatives. The compound's structure includes a methoxy group at the 5-position of the pyrimidine ring, which is crucial for its biological activity.

Biological Activity Overview

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrimidine derivatives, including 5-Methoxy-2-(piperazin-1-yl)pyrimidine dihydrochloride. For instance, compounds related to this structure have shown significant efficacy against various cancer cell lines, including breast cancer cells.

| Compound | IC50 (μM) | Cell Line |

|---|---|---|

| 5-Methoxy-2-(piperazin-1-yl)pyrimidine dihydrochloride | TBD | TBD |

| Compound 5e | 18 | MCF-7 (breast cancer) |

| Olaparib | 57.3 | MCF-7 |

The IC50 value for compound 5e indicates moderate potency, comparable to established drugs like Olaparib, which is known for its role in targeting PARP1 in cancer therapy .

2. Mechanism of Action

The mechanism by which 5-Methoxy-2-(piperazin-1-yl)pyrimidine dihydrochloride exerts its effects involves interaction with various molecular targets such as enzymes and receptors. For example, it has been observed to inhibit PARP1 activity, leading to enhanced apoptosis in cancer cells through increased cleavage of PARP1 and activation of caspases .

Anti-inflammatory Properties

In addition to its anticancer properties, this compound exhibits anti-inflammatory effects. Research suggests that similar pyrimidine derivatives can inhibit COX enzymes, which play a critical role in inflammation.

| Compound | IC50 (μM) | Target |

|---|---|---|

| Similar Pyrimidines | 0.04 ± 0.09 | COX-2 |

| Indomethacin | 9.17 | COX-2 |

These findings indicate that the compound could be a candidate for developing new anti-inflammatory drugs .

Case Studies and Research Findings

Several studies have explored the biological activity of pyrimidine derivatives:

- Anticancer Efficacy : A study demonstrated that derivatives similar to 5-Methoxy-2-(piperazin-1-yl)pyrimidine dihydrochloride showed promising results in inhibiting tumor growth in vitro and in vivo models .

- Anti-inflammatory Activity : Another research highlighted that certain pyrimidine derivatives significantly reduced inflammation markers in animal models, supporting their potential use as anti-inflammatory agents .

- Neuroprotective Effects : Some derivatives have also been investigated for neuroprotective properties against neurodegenerative diseases, indicating a broader therapeutic potential .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Methoxy-2-(piperazin-1-yl)pyrimidine dihydrochloride, and how can reaction conditions be controlled to minimize impurities?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution between 5-methoxy-2-chloropyrimidine and piperazine, followed by dihydrochloride salt formation. Key parameters include:

- Temperature Control : Maintain 60–80°C during substitution to balance reactivity and byproduct formation .

- Solvent Selection : Use polar aprotic solvents (e.g., DMF) to enhance reaction efficiency .

- Impurity Mitigation : Monitor intermediates using HPLC (e.g., C18 column, 0.1% TFA in water/acetonitrile gradient) to detect and quantify impurities like unreacted starting materials or mono-substituted byproducts .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm substitution patterns (e.g., methoxy proton at δ 3.8–4.0 ppm, pyrimidine ring protons at δ 8.2–8.5 ppm) .

- Mass Spectrometry (MS) : ESI-MS in positive ion mode to verify molecular weight (expected [M+H]: ~283.3 Da).

- X-ray Crystallography : Resolve crystal structure using SHELX software to confirm salt formation and hydrogen-bonding networks .

- HPLC Purity Analysis : Utilize reverse-phase chromatography with UV detection (λ = 254 nm) to achieve ≥98% purity thresholds .

Q. How does the dihydrochloride salt form influence the compound’s solubility and stability under different storage conditions?

- Methodological Answer :

- Solubility : The dihydrochloride salt enhances aqueous solubility (e.g., >50 mg/mL in water at 25°C) compared to the free base. Test solubility in PBS (pH 7.4) for biological assays .

- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis. Store lyophilized at -20°C in airtight containers to prevent hygroscopic degradation .

Advanced Research Questions

Q. How can computational modeling predict the interaction of this compound with biological targets, and what validation methods are recommended?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to targets like serotonin or dopamine receptors. Focus on piperazine and pyrimidine moieties as key pharmacophores .

- Molecular Dynamics (MD) Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess binding stability. Validate with experimental IC values from radioligand displacement assays .

- QSAR Analysis : Corrogate substituent effects (e.g., methoxy position) with activity data to optimize lead compounds .

Q. What strategies resolve contradictions in biological activity data across different experimental models (e.g., in vitro vs. in vivo)?

- Methodological Answer :

- Metabolite Profiling : Use LC-MS/MS to identify active metabolites in plasma or tissue homogenates that may explain divergent in vivo results .

- Receptor Selectivity Screening : Compare binding affinities across species-ortholog receptors (e.g., human vs. rodent 5-HT) to address model-specific discrepancies .

- Dose-Response Re-evaluation : Ensure in vitro assays use physiologically relevant concentrations (e.g., 1 nM–10 µM) aligned with in vivo pharmacokinetic data .

Q. What are the challenges in refining the crystal structure of this compound using SHELX software, and how can data quality be optimized?

- Methodological Answer :

- Data Collection : Use high-resolution synchrotron radiation (λ = 0.7–1.0 Å) to improve signal-to-noise ratios. Aim for completeness >95% in the outer shell .

- Hydrogen Atom Placement : Apply SHELXL’s AFIX commands to model disordered H atoms in the piperazine ring and chloride ions .

- Validation Tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry and R1 convergence <5% for reliable refinement .

Notes on Evidence Utilization

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.